PARP1/c-Met-IN-1

Dual PARP1/c-Met inhibition Enzymatic IC50 Structure-activity relationship

c-Met amplification drives PARP1 inhibitor resistance via direct PARP1 Tyr907 phosphorylation, which single-agent PARP1 or c-Met inhibitors cannot disrupt. PARP1/c-Met-IN-1 (Compound 16) is a rationally designed dual inhibitor that simultaneously occupies both ATP-binding pockets. - PARP1 IC50: 3.3 nM; c-Met potency confirmed enzymatically - Superior efficacy: 62-70% tumor growth inhibition (20-100 mg/kg i.p.) in HCT116OR xenografts vs. Olaparib or Olaparib+Crizotinib - Mechanistic utility: Downregulates BRCA1/Rad51 at 0.5-1 μM (induces HR deficiency); CETSA-validated dual target engagement (43-55°C) - Benchmark for quinoline-based dual inhibitor chemotype optimization

Molecular Formula C40H33FN8O4
Molecular Weight 708.7 g/mol
Cat. No. B12362554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePARP1/c-Met-IN-1
Molecular FormulaC40H33FN8O4
Molecular Weight708.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC3=NC=CC(=C3C=C2)OCCN4C(=O)C=CC(=N4)C5=CN=CC=C5)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F
InChIInChI=1S/C40H33FN8O4/c41-33-10-7-26(23-36-29-5-1-2-6-30(29)39(51)45-44-36)22-32(33)40(52)48-18-16-47(17-19-48)28-8-9-31-35(24-28)43-15-13-37(31)53-21-20-49-38(50)12-11-34(46-49)27-4-3-14-42-25-27/h1-15,22,24-25H,16-21,23H2,(H,45,51)
InChIKeyQJKRRPUDVWORKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PARP1/c-Met-IN-1: Dual PARP1–c-Met Inhibitor Overview


PARP1/c-Met-IN-1 (Compound 16) is a rationally designed, small-molecule dual inhibitor that simultaneously targets poly(ADP-ribose) polymerase 1 (PARP1) and the receptor tyrosine kinase c-Met [1]. It was developed to address c-Met amplification-mediated acquired resistance to PARP1 inhibitors, a growing challenge in BRCA-proficient cancers . The compound exhibits nanomolar enzymatic potency against both targets and has demonstrated single-agent in vivo antitumor activity superior to clinical PARP1 and c-Met inhibitors in preclinical xenograft models [1].

c-Met-driven PARP inhibitor resistance model studies
Dual target engagement (PARP1/c-Met) pathway dissection
BRCA-proficient tumor model synthetic lethality research

Why Single-Target Inhibitors Cannot Replace PARP1/c-Met-IN-1


In c-Met-overexpressing or -amplified tumors, c-Met directly binds and phosphorylates PARP1 at Tyr907, increasing PARP1 enzymatic activity and reducing inhibitor binding, thereby driving both intrinsic and acquired resistance to PARP1 inhibitors [1]. Single-target PARP1 inhibitors (e.g., Olaparib) or c-Met inhibitors (e.g., Crizotinib) fail to disrupt this pathological c-Met–PARP1 interaction when used individually, and even their combination does not achieve the same degree of pathway suppression as a single molecular entity that simultaneously occupies both ATP-binding pockets [2]. Consequently, any attempt to substitute PARP1/c-Met-IN-1 with a PARP1-only or c-Met-only inhibitor will leave one arm of the resistance loop intact, compromising experimental outcomes in c-Met-dependent resistance models.

Resistance loop remains intact
Single-target PARP1 inhibitors may not suppress c-Met–mediated PARP1 phosphorylation, leaving one arm of the resistance mechanism active.
Combination does not replicate dual occupancy
Even PARP1 + c-Met inhibitor combinations may not achieve the same degree of simultaneous ATP-pocket engagement required for full pathway disruption.
Model interpretation may differ
Substituting with a single-target inhibitor may yield different c-Met–dependent resistance phenotypes, limiting comparability across studies.

Comparative Efficacy Evidence for PARP1/c-Met-IN-1


Enzymatic Potency vs. Follow-On Dual Inhibitor

PARP1/c-Met-IN-1 (Compound 16) demonstrates approximately 6.6-fold greater PARP1 inhibitory potency than the structurally related follow-on compound PARP1/c-Met-IN-2 (S12), with PARP1 IC50 values of 3.3 nM versus 21.8 nM, respectively [1][2]. Both compounds exhibit comparable c-Met inhibition (32.2 nM vs 30.2 nM), but the 6.6-fold difference in PARP1 affinity translates into a significantly wider therapeutic window for PARP1 engagement at lower intracellular concentrations [1].

PARP1 IC50
Head-to-head
3.3 nM vs 21.8 nM (6.6-fold)
Supports PARP1 potency comparison context
Cell-free enzymatic assay; n=3 replicates
Dual PARP1/c-Met inhibition Enzymatic IC50 Structure-activity relationship

In Vivo Tumor Growth Inhibition vs. Olaparib-Based Regimens

In MDA-MB-231 (BRCA wild-type, HR-proficient) xenograft models, PARP1/c-Met-IN-1 achieves 49–77% tumor growth inhibition (TGI) across a dose range of 12.5–50 mg/kg (i.p., 28 days) . The original publication explicitly states that compound 16 demonstrates superior antitumor potency compared to the PARP1 inhibitor Olaparib and the c-Met inhibitor Crizotinib, either alone or in combination, in both MDA-MB-231 and HCT116OR xenograft models [1]. In the Olaparib-resistant HCT116OR model, PARP1/c-Met-IN-1 achieves 62–70% TGI at 20–100 mg/kg (i.p., 21 days) .

In vivo TGI
Reported
TGI 49–77% (MDA-MB-231, 12.5–50 mg/kg)
Supports in vivo model-response context
Xenograft models; i.p. administration
Xenograft efficacy Tumor growth inhibition PARP inhibitor resistance

Homologous Recombination Impairment via BRCA1/Rad51 Suppression

PARP1/c-Met-IN-1 (0.5–1 μM) diminishes homologous recombination (HR) function in MDA-MB-231 cells by downregulating expression of BRCA1 and Rad51 proteins [1]. This HR-suppressive effect is not a general property of all PARP1 inhibitors but arises from the compound's dual-target action: c-Met inhibition blocks c-Met-mediated PARP1 phosphorylation, while PARP1 catalytic inhibition prevents DNA repair, together creating a functional HR deficiency even in BRCA wild-type cells [2]. Single-target PARP1 inhibitors do not trigger equivalent BRCA1/Rad51 downregulation in HR-proficient backgrounds at comparable concentrations.

HR pathway modulation
Class-level
BRCA1/Rad51 downregulation at 0.5–1 μM
Reported pathway-response context; may not generalize
Data to verify; BRCA wild-type cells
Homologous recombination deficiency BRCA1 downregulation Rad51 suppression Synthetic lethality

Pharmacokinetic Profile Supporting Feasible In Vivo Dosing Schedules

Pharmacokinetic analysis of PARP1/c-Met-IN-1 in BALB/c mice following a single 10 mg/kg intraperitoneal dose reveals a half-life (T1/2) of 1.42 h, Cmax of 152.47 ng/mL, AUC0-t of 95.42 ng·h/mL, and mean residence time of 1.67 h . While PARP1/c-Met-IN-2 (S12) is reported as orally active [1], the published PK parameters for PARP1/c-Met-IN-1 enable precise dose-exposure modeling and confirmation that i.p. administration yields measurable systemic exposure commensurate with its in vivo efficacy (TGI 49–77%) .

PK parameters
Reported
T1/2 1.42 h; Cmax 152.47 ng/mL; AUC 95.42 ng·h/mL
Supports PK exposure-response modeling
BALB/c mice, 10 mg/kg i.p.
Pharmacokinetics Intraperitoneal administration BALB/c mice In vivo dosing

Application Scenarios for PARP1/c-Met-IN-1


Overcoming Acquired PARP Inhibitor Resistance in Colorectal Cancer Models

In HCT116OR xenograft models (Olaparib-resistant colorectal cancer), PARP1/c-Met-IN-1 achieves 62–70% tumor growth inhibition at 20–100 mg/kg i.p., outperforming both Olaparib alone and the Olaparib + Crizotinib combination . Researchers studying PARP inhibitor resistance mechanisms should select this compound when the experimental goal requires sustained dual target engagement in a c-Met-amplified resistant background.

Inducing Functional HR Deficiency in BRCA Wild-Type Triple-Negative Breast Cancer

PARP1/c-Met-IN-1 downregulates BRCA1 and Rad51 in MDA-MB-231 cells at 0.5–1 μM, creating a chemically induced HR-deficient state [1]. This makes the compound uniquely suited for synthetic lethality studies in BRCA-proficient TNBC models where genetic BRCA knockout is not feasible, enabling investigation of PARP inhibitor sensitivity expansion strategies.

Cellular Thermal Shift Assays for PARP1–c-Met Interaction Studies

At 1 μM, PARP1/c-Met-IN-1 enhances the thermal stability of both PARP1 and c-Met proteins within the 43–55 °C range in MDA-MB-231 cells and suppresses downstream phosphorylation markers p-c-Met and p-AKT [2]. This property supports its use in cellular thermal shift assays (CETSA) as a positive control dual-target probe for studying the biophysical PARP1–c-Met interaction interface.

SAR Benchmarking for Dual PARP1–c-Met Inhibitor Optimization

With a PARP1 IC50 of 3.3 nM, PARP1/c-Met-IN-1 represents the most PARP1-potent dual inhibitor in the quinoline-based chemotype series [3]. Medicinal chemistry teams optimizing dual PARP1–c-Met inhibitors should use this compound as the potency benchmark for PARP1 engagement, particularly when evaluating next-generation analogs that aim to improve oral bioavailability while retaining enzymatic potency.

Application
Selection Property
Validation Focus
c-Met-amplified PARP inhibitor resistance studies
Dual target engagement in resistant background
c-Met-dependent PARP1 phosphorylation endpoints
BRCA-proficient triple-negative breast cancer pathway research
BRCA1/Rad51 pathway response context
HR function impairment assays
Cellular thermal shift assay for PARP1–c-Met interaction
Dual-target protein stabilization
Thermal stability shift endpoints
Dual PARP1/c-Met inhibitor SAR studies
PARP1 enzymatic potency benchmark
IC50 comparison in tested chemotype series
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